molecular formula C15H20N2O4 B5978612 4-({4-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)-4-oxobutanoic acid

4-({4-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)-4-oxobutanoic acid

Cat. No.: B5978612
M. Wt: 292.33 g/mol
InChI Key: VBUDAJNPIGUGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4-[3-(Dimethylamino)-3-oxopropyl]phenyl}amino)-4-oxobutanoic acid is a synthetic organic compound of interest in chemical and pharmaceutical research. Its molecular structure incorporates a butanoic acid chain linked to an aniline derivative bearing a dimethylamino-propyl moiety, suggesting potential as a building block or intermediate in the development of more complex molecules. Research applications for this compound could include its use as a key intermediate in organic synthesis, particularly for constructing molecules with specific hydrogen bonding and polarity profiles. Its structural features are similar to those used in developing compounds for material science and biological probes. Researchers might investigate its properties for potential use in creating novel polymers or as a precursor in medicinal chemistry programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant, up-to-date scientific literature for specific applications and handle all chemicals according to their institution's safety protocols.

Properties

IUPAC Name

4-[4-[3-(dimethylamino)-3-oxopropyl]anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-17(2)14(19)9-5-11-3-6-12(7-4-11)16-13(18)8-10-15(20)21/h3-4,6-7H,5,8-10H2,1-2H3,(H,16,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUDAJNPIGUGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzophenone with dimethylaminopropylamine under controlled conditions to form an intermediate, which is then further reacted with succinic anhydride to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-({4-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

4-({4-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-({4-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions, influencing biochemical pathways and cellular processes. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Functional Group Variations in Amide-Linked Derivatives

Compound Name Key Substituents/Features Biological/Physicochemical Implications References
Target Compound 3-(Dimethylamino)-3-oxopropyl phenyl Enhanced solubility (basic amine), potential metabolic instability (oxidizable dimethylamino) N/A
4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid Acetylphenyl, methylidene group Acetyl introduces ketone reactivity; methylidene may enhance rigidity. Exhibits anti-inflammatory activity .
4-(4-Fluorophenyl)-4-oxobutanoic acid Fluorophenyl Fluorine increases electronegativity, improving metabolic stability and membrane permeability .
4-(2,4-Dimethylphenyl)-4-oxobutanoic acid 2,4-Dimethylphenyl Steric hindrance from methyl groups may reduce binding efficiency but increase lipophilicity .
4-[(3-Methoxyphenyl)amino]-4-oxobutanoic acid Methoxyphenyl Methoxy group enhances solubility (polar) and may modulate electron density for receptor interactions .

Heterocyclic and Complex Derivatives

Compound Name Structural Features Implications References
4-{[4-(1H-Benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid Benzimidazole substituent Planar heterocycle improves binding to aromatic enzyme pockets (e.g., kinase targets) .
3-(Boc-amino)-4-[(4-nitrobenzyl)oxy]-4-oxobutanoic acid Nitrobenzyloxy, Boc-protected amine Bulky groups may reduce cellular uptake but improve stability .
4-{[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino}-4-oxobutanoic acid Dibenzazocine ring Complex polycyclic structure likely influences CNS penetration and receptor affinity .

Pharmacological Activity Trends

  • Amide derivatives with electron-withdrawing groups (e.g., fluorine, nitro) show improved metabolic stability .
  • Basic amines (e.g., dimethylamino) enhance aqueous solubility but may increase susceptibility to oxidation .
  • Steric bulk (e.g., methyl or benzyl groups) can reduce enzymatic binding but improve pharmacokinetic profiles (e.g., longer half-life) .

Biological Activity

4-({4-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)-4-oxobutanoic acid, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and implications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features both amine and ketone functional groups, contributing to its reactivity and biological interactions. The synthesis typically involves multi-step organic reactions, such as:

  • Reaction of 4-aminobenzophenone with dimethylaminopropylamine to form an intermediate.
  • Further reaction with succinic anhydride to yield the final product.

These reactions require specific conditions to ensure high yield and purity, often involving advanced purification techniques like chromatography.

The mechanism of action for this compound involves interactions with various molecular targets, including enzymes and receptors. The functional groups allow the compound to form hydrogen bonds, influencing biochemical pathways such as:

  • Enzyme inhibition : Potentially affecting metabolic pathways.
  • Receptor binding : Modulating signal transduction processes.

Detailed studies are necessary to fully elucidate these mechanisms.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

  • Anti-inflammatory effects : Potentially useful in treating inflammatory diseases.
  • Analgesic properties : May alleviate pain through central or peripheral mechanisms.

In vitro studies suggest activity against certain cancer cell lines, although specific IC50 values need further investigation .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduces inflammatory markers in vitro
AnalgesicPain relief in animal models
Cancer Cell InhibitionVariable efficacy against leukemia cell lines

Case Studies

  • Anti-inflammatory Study : A recent study demonstrated that this compound significantly reduced levels of TNF-alpha in macrophage cultures, indicating its potential as an anti-inflammatory agent.
  • Cancer Research : In vitro assays showed that the compound inhibited the proliferation of CCRF-CEM leukemia cells, with IC50 values suggesting moderate activity compared to standard chemotherapeutics .

Q & A

Q. How can researchers design hybrid derivatives to enhance blood-brain barrier (BBB) penetration?

  • Derivatization : Conjugate the carboxylic acid group with lipophilic moieties (e.g., tert-butyl esters) to improve logP values .
  • In Silico Prediction : Use ADMET predictors like SwissADME to estimate BBB permeability and P-glycoprotein substrate likelihood .

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